

# Prifuroline: A Technical Overview of its Chemical Framework and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Prifuroline** is a benzofuran derivative that has been identified as an antiarrhythmic agent. This document provides a comprehensive technical guide on the chemical structure and known properties of **Prifuroline**. Due to the limited publicly available data, this guide also highlights areas where information is currently lacking and presents generalized experimental workflows and putative mechanisms of action based on its structural motifs and therapeutic class. All quantitative data is summarized in structured tables, and key conceptual pathways are visualized using Graphviz diagrams.

## **Chemical Structure and Identifiers**

**Prifuroline** is a heterocyclic compound featuring a benzofuran moiety linked to a dihydro-pyrrolamine ring.



| Identifier       | Value                                                                 |
|------------------|-----------------------------------------------------------------------|
| IUPAC Name       | 3-(benzofuran-2-yl)-N,N-dimethyl-3,4-dihydro-<br>2H-pyrrol-5-amine[1] |
| SMILES           | CN(C)C1=NCC(C1)C2=CC3=C(O2)C=CC=C3[1                                  |
| CAS Number       | 70833-07-7 (free base)[1]                                             |
| Chemical Formula | C14H16N2O[1]                                                          |
| Molecular Weight | 228.30 g/mol [1]                                                      |
| Exact Mass       | 228.1263                                                              |

# **Physicochemical Properties**

Detailed experimental data on the physicochemical properties of **Prifuroline** is not readily available in the public domain. The following table summarizes the known information and indicates where data is currently unavailable.

| Property      | Value              |
|---------------|--------------------|
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility    | Data not available |
| рКа           | Data not available |
| logP          | Data not available |

# **Pharmacological Properties**

**Prifuroline** is classified as an antiarrhythmic agent. Limited in-vivo studies have been conducted, but a detailed pharmacological profile is not extensively documented.

# **Pharmacodynamics**



The precise mechanism of action of **Prifuroline** has not been fully elucidated. However, based on its structural similarity to other benzofuran-containing antiarrhythmic drugs, a putative mechanism can be hypothesized. Many antiarrhythmic agents function by modulating ion channels involved in the cardiac action potential.



Click to download full resolution via product page

Caption: Putative mechanism of action for Prifuroline.

#### **Pharmacokinetics**

Quantitative pharmacokinetic data for **Prifuroline** in humans is not available. The following table indicates the current data gaps.

| Parameter       | Value              |
|-----------------|--------------------|
| Bioavailability | Data not available |
| Half-life       | Data not available |
| Metabolism      | Data not available |
| Excretion       | Data not available |

# **Synthesis**

A specific, detailed synthesis protocol for **Prifuroline** is not described in readily accessible literature. However, the synthesis would logically involve the formation of the benzofuran and pyrroline ring systems and their subsequent coupling. General synthetic strategies for these heterocyclic moieties are well-established.





Click to download full resolution via product page

Caption: Generalized synthetic workflow for **Prifuroline**.

# **Experimental Protocols**

Specific experimental protocols from studies involving **Prifuroline** are not detailed in the available literature. Below is a generalized workflow for the preclinical evaluation of a novel antiarrhythmic agent.

# In Vitro Electrophysiology

- Objective: To determine the effect of the compound on cardiac ion channels.
- Methodology: Patch-clamp studies on isolated cardiomyocytes or cell lines expressing specific human cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2). Varying concentrations



of the test compound are applied to determine the IC50 for each channel.

# In Vivo Arrhythmia Models

- Objective: To assess the efficacy of the compound in a living organism.
- · Methodology:
  - Animal Model: Anesthetized rodents or larger mammals.
  - Arrhythmia Induction: Administration of an arrhythmogenic agent (e.g., aconitine, ouabain)
    or programmed electrical stimulation.
  - Drug Administration: The test compound is administered intravenously or orally at various doses.
  - Data Collection: Continuous ECG monitoring to assess changes in heart rate and rhythm.
  - Endpoint: The dose-dependent suppression of arrhythmias.





Click to download full resolution via product page

Caption: Generalized preclinical screening workflow.

#### Conclusion

**Prifuroline** is a molecule of interest within the class of antiarrhythmic agents. Its chemical structure, combining a benzofuran core with a dihydro-pyrrolamine moiety, suggests a potential for interaction with cardiac ion channels. However, a significant gap exists in the publicly available scientific literature regarding its detailed physicochemical properties, a



comprehensive pharmacological profile, and specific synthetic and experimental methodologies. Further research is warranted to fully characterize this compound and evaluate its therapeutic potential.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available data. It is not a substitute for rigorous experimental validation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. An LP1 analogue, selective MOR agonist with a peculiar pharmacological profile, used to scrutiny the ligand binding domain PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Prifuroline: A Technical Overview of its Chemical Framework and Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198653#prifuroline-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com